
9-Octylcarbazole
Descripción general
Descripción
9-Octylcarbazole is a chemical compound with the molecular formula C20H25N . It is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound .
Synthesis Analysis
The synthesis of Poly(9-dodecyl carbazole) (PDDC), as well as poly(9 dodecyl carbazole-co-thiophene) (PDDCT), are performed through an oxidative coupling reaction with ferric chloride . The polymers show excellent dissolution properties in polar aprotic solvents .Molecular Structure Analysis
The molecular structure of 9-Octylcarbazole consists of a carbazole unit with an octyl group attached to the 9-position . The average mass of the molecule is 279.419 Da .Chemical Reactions Analysis
Carbazole and its derivatives, including 9-Octylcarbazole, can be easily functionalized at the N-position and then covalently linked with other monomers . They are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .Physical And Chemical Properties Analysis
9-Octylcarbazole has a density of 1.0±0.1 g/cm3, a boiling point of 425.8±18.0 °C at 760 mmHg, and a flash point of 211.3±21.2 °C . It has a molar refractivity of 90.8±0.5 cm3, and a molar volume of 278.9±7.0 cm3 .Aplicaciones Científicas De Investigación
Bacterial Biotransformation of Carbazoles
Carbazole derivatives, including 9-Octylcarbazole, have been studied for their transformation by bacterial strains, revealing potential applications in bioremediation and bioconversion. Research by Waldau et al. (2009) explored the bacterial biotransformation of 9H-carbazole derivatives using Ralstonia sp., highlighting the metabolic versatility of bacteria in modifying carbazole compounds, which could have implications in environmental cleanup and biotechnological applications Waldau, Mikolasch, Lalk, & Schauer, 2009.
Medicinal Chemistry and Natural Products
The carbazole scaffold, including 9-Octylcarbazole, has been extensively explored for its medicinal properties. A review by Tsutsumi, Gündisch, and Sun (2016) surveys carbazole-containing molecules for their biological activities, such as antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. This review underscores the potential of carbazole derivatives in the development of new therapeutic agents Tsutsumi, Gündisch, & Sun, 2016.
Antimicrobial Activities
Research into the synthesis and evaluation of 9H-carbazole derivatives for antimicrobial properties has revealed potential applications in combating microbial resistance. Salih, Salimon, and Yousif (2016) prepared new heterocyclic derivatives of 9H-carbazole, demonstrating their efficacy as antimicrobial agents, indicating the potential of carbazole compounds in developing new antimicrobial drugs Salih, Salimon, & Yousif, 2016.
Hydrogen Storage Materials
Carbazole derivatives, including those related to 9-Octylcarbazole, have been investigated as potential hydrogen storage materials. Yang et al. (2012) studied the temperature-controlled catalytic dehydrogenation of perhydro-9-ethylcarbazole, demonstrating its excellent cycle performance for hydrogen storage, which could have significant implications for energy storage technologies Yang, Han, Ni, Wu, Cheng, & Cheng, 2012.
Organic Light-Emitting Diodes (OLEDs)
Carbazole-based compounds have been utilized in the development of OLED materials due to their excellent electronic properties. Wong et al. (2005) synthesized blue-light-emitting copolymers incorporating 9-arylcarbazole, demonstrating their potential in improving the performance of OLED devices Wong, Liu, Cui, Leung, Kwong, Lee, & Ng, 2005.
Mecanismo De Acción
Safety and Hazards
While specific safety and hazard information for 9-Octylcarbazole is not available in the search results, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling similar chemical compounds .
Direcciones Futuras
While specific future directions for 9-Octylcarbazole are not mentioned in the search results, carbazole-based compounds have been presented for a variety of applications, such as solar cells, anti-corrosion, sensors, photo-voltaic devices, etc . Therefore, it can be inferred that 9-Octylcarbazole may also find similar applications in the future.
Propiedades
IUPAC Name |
9-octylcarbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N/c1-2-3-4-5-6-11-16-21-19-14-9-7-12-17(19)18-13-8-10-15-20(18)21/h7-10,12-15H,2-6,11,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDJSEFDVDOKPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461721 | |
| Record name | 9-octylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4041-19-4 | |
| Record name | 9-octylcarbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 9-Octylcarbazole a desirable building block for conjugated polymers?
A1: 9-Octylcarbazole is an attractive building block for conjugated polymers due to its hole-transporting properties [, ]. This means it can efficiently transport positive charges (holes) that are essential for the functioning of devices like organic light-emitting diodes (OLEDs) and solar cells. Additionally, its incorporation can enhance the solubility of the resulting polymers [], facilitating processing and thin-film fabrication.
Q2: How is 9-Octylcarbazole incorporated into conjugated polymers?
A2: 9-Octylcarbazole is commonly incorporated into polymer chains through its 3 and 6 positions, which can be brominated to create monomers suitable for various polymerization reactions. The research highlights the use of palladium-catalyzed Suzuki polycondensation [] and Sonogashira coupling reactions [, ] for this purpose. These reactions allow for the controlled synthesis of polymers with specific architectures and desired properties.
Q3: Can you give examples of specific polymers incorporating 9-Octylcarbazole and their applications?
A3: Certainly! Here are a few examples from the provided research:
- Triblock copolymers: These polymers contain 9-Octylcarbazole blocks alongside polyfluorene (light-emitting) and polyoxadiazole (electron-transporting) segments. These materials show promise for OLED applications due to their ability to efficiently transfer energy within the polymer structure [].
- Poly(phenylene ethynylene) containing carbazole: This polymer exhibits strong fluorescence, making it a potential candidate for sensing applications. Notably, its fluorescence is quenched in the presence of TNT vapor, highlighting its potential as a sensitive explosive detector [].
- Poly[N-octylcarbazole-co-9,9'-dioctylfluorene-co-1,3,4-oxadiazole]: This copolymer, when incorporated into mesoporous silica, demonstrates enhanced luminescent properties compared to its thin-film counterpart. This composite material shows promise for applications requiring stable and bright light emission, such as in displays or sensors [].
Q4: What are the advantages of incorporating 9-Octylcarbazole into polymers for specific applications like sensors?
A4: The use of 9-Octylcarbazole in sensing applications, especially for explosives like TNT, stems from its ability to engage in fluorescence quenching []. When the polymer interacts with TNT molecules, the energy transfer processes within the polymer are disrupted, leading to a decrease in fluorescence intensity. This measurable change in fluorescence serves as a signal for the presence of TNT.
Q5: What analytical techniques are used to characterize polymers containing 9-Octylcarbazole?
A5: The research highlights several techniques used for the characterization of these polymers:
- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique confirms the polymer structure and composition [, ].
- Gel Permeation Chromatography (GPC): This method determines the molecular weight and distribution of the synthesized polymers [].
- Thermogravimetric analysis (TGA): TGA assesses the thermal stability of the polymers, a crucial factor for their application in devices [, ].
- Photoluminescence (PL) spectroscopy: This technique investigates the light emission properties of the polymers, including their emission wavelength and quantum yield [, , ].
- UV-Vis spectroscopy: UV-Vis measurements provide information about the absorption characteristics of the polymers, which is important for understanding their light-harvesting capabilities [].
Q6: Beyond optoelectronic applications, are there other areas where 9-Octylcarbazole-based materials are being explored?
A6: Yes, while the provided research focuses on optoelectronics, 9-Octylcarbazole derivatives are also being explored in areas like dye-sensitized solar cells (DSSCs) []. Their ability to efficiently absorb light and transport charges makes them potentially valuable components in these emerging solar energy technologies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



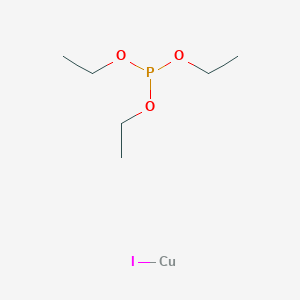
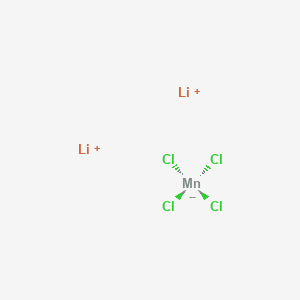
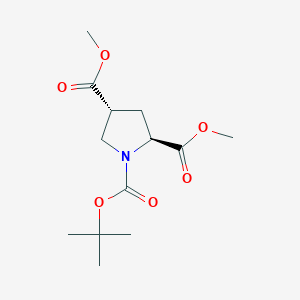

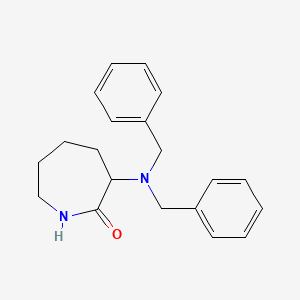



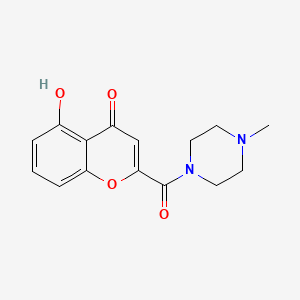
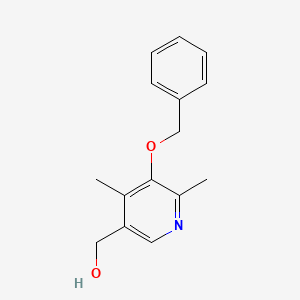

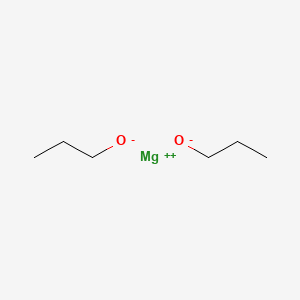
![1-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1624845.png)
![5-bromo-4-N-pyridin-2-yl-2-N-[3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]pyrimidine-2,4-diamine](/img/structure/B1624846.png)